

Undecyl 3-aminobut-2-enoate molecular weight and formula

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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

Cat. No.: B15431649

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Undecyl 3-aminobut-2-enoate: A Technical Overview

This guide provides a detailed analysis of the molecular properties of **Undecyl 3-aminobut-2-enoate**, a compound of interest for researchers and professionals in the field of drug development and organic synthesis. Due to the limited direct experimental data on this specific ester, this document extrapolates its fundamental properties from closely related compounds and outlines a hypothetical framework for its synthesis and characterization.

Core Molecular Data

The chemical formula and molecular weight of **Undecyl 3-aminobut-2-enoate** have been determined based on its constituent parts: the undecyl group and the 3-aminobut-2-enoate moiety. The data is presented in a structured format for clarity and ease of comparison.

Property	Value
Molecular Formula	C15H29NO2
Molecular Weight	255.40 g/mol

Hypothetical Synthesis and Analysis Workflow

The synthesis of **Undecyl 3-aminobut-2-enoate** can be conceptualized as a transesterification reaction or a direct esterification. A plausible experimental workflow for its synthesis, purification, and analysis is outlined below. This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Experimental Protocol

Objective: To synthesize and characterize **Undecyl 3-aminobut-2-enoate**.

Materials:

- Ethyl 3-aminobut-2-enoate
- Undecyl alcohol (1-Undecanol)
- A suitable acid or base catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)
- An appropriate solvent (e.g., Toluene)
- Standard laboratory glassware for reflux and distillation
- Rotary evaporator
- Chromatography equipment (e.g., column chromatography with silica gel)
- Analytical instrumentation (e.g., NMR spectrometer, Mass spectrometer, IR spectrometer)

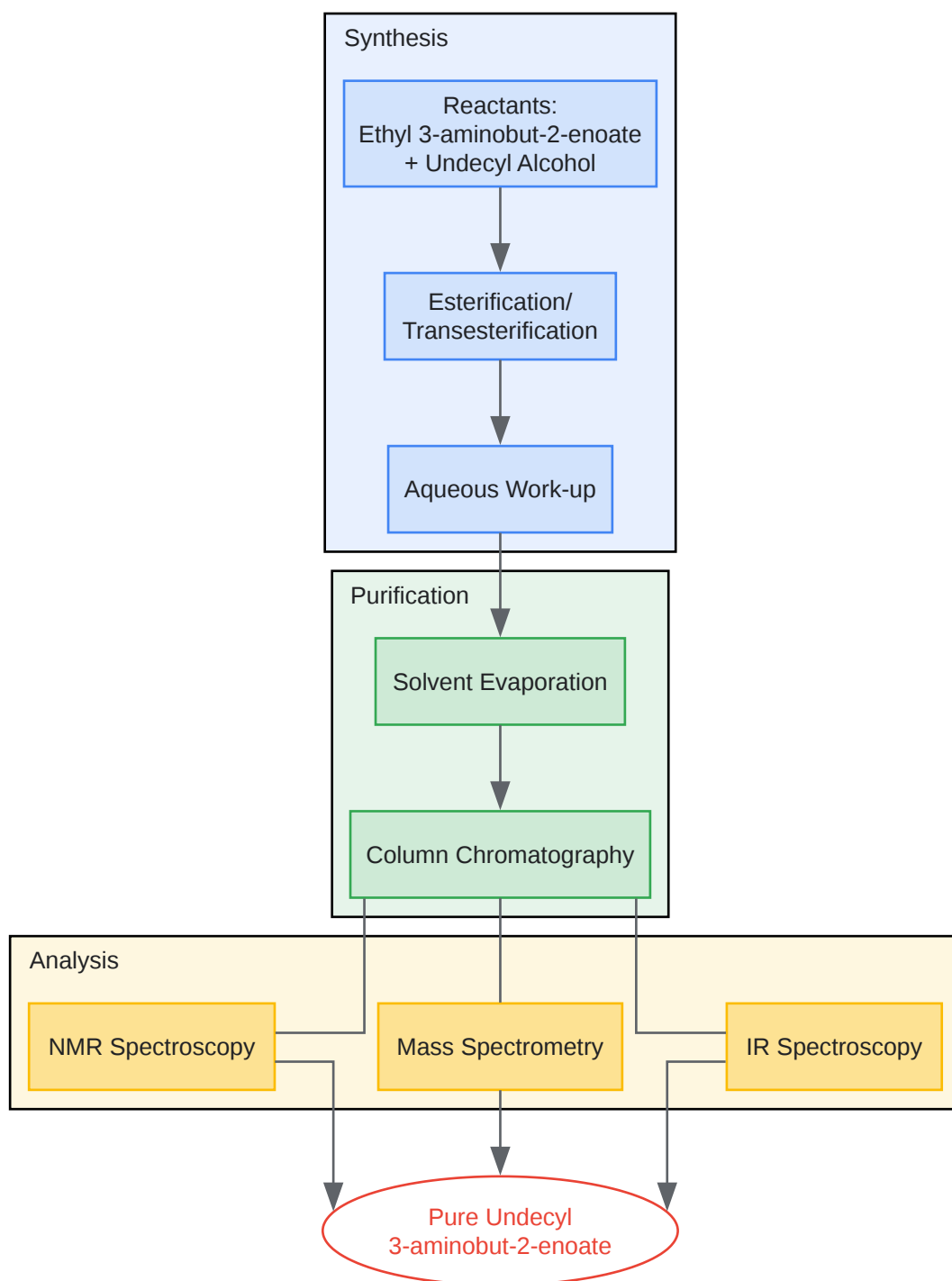
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine ethyl 3-aminobut-2-enoate, a molar excess of undecyl alcohol, a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.
- **Reaction Execution:** Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap. Continue the reflux until no more ethanol is evolved.

- **Work-up:** After cooling the reaction mixture to room temperature, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate the pure **Undecyl 3-aminobut-2-enoate**.
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
 - Mass Spectrometry (MS): To confirm the molecular weight.
 - Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualizing the Workflow

The logical flow of the synthesis and analysis process is depicted in the following diagram, generated using the DOT language.



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A conceptual workflow for the synthesis and analysis of **Undecyl 3-aminobut-2-enoate**.

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